molecular formula C37H67NO6 B14183148 3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide CAS No. 863478-65-3

3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide

Cat. No.: B14183148
CAS No.: 863478-65-3
M. Wt: 621.9 g/mol
InChI Key: DUWPMPVBDIBOMD-UHFFFAOYSA-N
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Description

3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide is a complex organic compound with a molecular formula of C37H66O7 This compound features a benzamide core substituted with dodecyloxy groups and a triethylene glycol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,5-dihydroxybenzoic acid with dodecyl bromide in the presence of a base such as potassium carbonate. This reaction forms 3,5-bis(dodecyloxy)benzoic acid.

    Attachment of the Triethylene Glycol Chain: The next step involves the esterification of 3,5-bis(dodecyloxy)benzoic acid with 2-[2-(2-hydroxyethoxy)ethoxy]ethylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the triethylene glycol chain can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The dodecyloxy groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide is primarily based on its amphiphilic structure. The dodecyloxy groups provide hydrophobic properties, while the triethylene glycol chain imparts hydrophilic characteristics. This dual nature allows the compound to interact with both hydrophobic and hydrophilic environments, making it useful in various applications such as emulsification and drug delivery.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(dodecyloxy)benzoic acid: Similar structure but lacks the triethylene glycol chain.

    2-[2-(2-Hydroxyethoxy)ethoxy]ethylamine: Contains the triethylene glycol chain but lacks the benzamide core.

    3,5-Bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid: Similar benzamide core but different substituents.

Uniqueness

3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide is unique due to its combination of hydrophobic dodecyloxy groups and hydrophilic triethylene glycol chain. This unique structure imparts amphiphilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

863478-65-3

Molecular Formula

C37H67NO6

Molecular Weight

621.9 g/mol

IUPAC Name

3,5-didodecoxy-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]benzamide

InChI

InChI=1S/C37H67NO6/c1-3-5-7-9-11-13-15-17-19-21-25-43-35-31-34(37(40)38-23-27-41-29-30-42-28-24-39)32-36(33-35)44-26-22-20-18-16-14-12-10-8-6-4-2/h31-33,39H,3-30H2,1-2H3,(H,38,40)

InChI Key

DUWPMPVBDIBOMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)NCCOCCOCCO)OCCCCCCCCCCCC

Origin of Product

United States

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